N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c18-8-7-16-3-5-17(6-4-16)10-15-12(19)11-9-13-1-2-14-11/h1-2,9,18H,3-8,10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQUDJCKXZPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with 2-hydroxyethyl chloride to form 4-(2-hydroxyethyl)piperazine.
Coupling with Pyrazine-2-carboxamide: The resulting piperazine derivative is then coupled with pyrazine-2-carboxamide using appropriate coupling agents such as carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Formation of the Pyrazine-2-Carboxamide Core
Pyrazine-2-carboxamide derivatives are typically synthesized via coupling reactions between pyrazine-2-carboxylic acid and amines. For example:
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Carbodiimide-Mediated Coupling : Pyrazine-2-carboxylic acid reacts with amines (e.g., piperazine derivatives) using EDC·HCl and HOBt in DMF to form the carboxamide bond .
Functionalization of the Piperazine Ring
The 4-(2-hydroxyethyl)piperazine moiety is introduced through nucleophilic substitution or reductive amination:
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Hydroxyethylation : Piperazine reacts with 2-chloroethanol or ethylene oxide under basic conditions to install the hydroxyethyl group .
Methylene Bridge Installation
A methylene linker between pyrazine-2-carboxamide and piperazine is established via:
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Mannich Reaction : Condensation of formaldehyde with secondary amines (e.g., piperazine) and amides under acidic/basic conditions .
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Buchwald-Hartwig Coupling : Pd-catalyzed C–N cross-coupling of halopyrazines with piperazine derivatives .
Amide Hydrolysis
The carboxamide bond is susceptible to hydrolysis under extreme pH or enzymatic conditions:
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Acidic/Base Conditions : Hydrolysis yields pyrazine-2-carboxylic acid and the corresponding amine .
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Enzymatic Cleavage : Esterases or proteases may degrade the amide bond in biological systems .
Piperazine Ring Functionalization
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Hydroxyethyl Group Oxidation : The primary alcohol can be oxidized to a ketone or carboxylic acid using agents like CrO₃ or KMnO₄ .
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N-Alkylation : The secondary amine in piperazine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
Complexation and Chelation
The piperazine nitrogen atoms and pyrazine’s heterocyclic nitrogens can act as ligands for metal ions (e.g., Pd, Cu), enabling catalytic applications .
Reaction Conditions and Catalysts
Stability Considerations
Scientific Research Applications
N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of antitumor and anti-inflammatory agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological responses.
Pathways Involved: The pathways involved depend on the specific application, but may include signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrazine-Piperazine Derivatives
- 5-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)-N-(2-aminophenyl)pyrazine-2-carboxamide (19f): Synthesized via coupling reactions involving pyrazinecarboxamide and indole-substituted piperazines. This derivative exhibits a molecular ion peak at m/z 445.1810 [M + H]+ and 97.4% HPLC purity, achieved in 75% yield . Key Difference: The indole and aminophenyl substituents enhance aromatic stacking and target selectivity compared to the hydroxyethyl group in the parent compound.
- N-{[2-(2-Methylpropyl)-5-thiazolyl]methyl}-4-(2-propyn-1-yl)-1-piperazinecarboxamide: Features a thiazole ring and propargyl group on the piperazine, synthesized using EDCI/HOBt-mediated coupling. The InChIKey (RNSXFSFESDQWHI-UHFFFAOYSA-N) highlights its structural uniqueness .
Piperazine-Quinazolinone Carboxamides
- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2): Melting point: 189.5–192.1 °C; yield: 52.2%. Fluorophenyl substitution enhances lipophilicity and receptor affinity . Key Difference: The quinazolinone moiety introduces planar rigidity, contrasting with the pyrazine core’s flat but less conjugated system.
Arylpiperazine Sulfonamides
- 6-Methyl-N-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide (5a) :
Synthesized via sulfonylation of arylpiperazines. The phenylpiperazine group enhances dopamine receptor (D2/D3) binding .- Key Difference : The sulfonamide linker and benzo[d][1,3]dioxole substituent differentiate pharmacokinetic profiles from carboxamide-based analogues.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of the pyrazine moiety contributes to its biological activity, as pyrazine derivatives have been reported to exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties .
Research indicates that compounds containing piperazine and pyrazine structures often interact with multiple biological targets. For instance, they can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation . Additionally, studies have shown that pyrazine derivatives can modulate signaling pathways associated with cancer cell proliferation and apoptosis .
Anticancer Activity
This compound has demonstrated promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds related to this structure exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxic effects .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazine derivatives have been reported to inhibit nitric oxide production in macrophages, which is a key mediator of inflammation. One study highlighted that a related pyrazine derivative significantly reduced lipopolysaccharide-induced nitric oxide overproduction in RAW264.7 macrophages .
Antimicrobial Properties
Research into the antimicrobial activity of this compound reveals that it possesses inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
A review of literature from 2000 to 2023 shows a growing body of evidence supporting the biological activity of pyrazine derivatives:
| Study | Activity | Cell Line/Model | IC50/EC50 Values |
|---|---|---|---|
| Zhang et al., 2023 | Anticancer | SH-SY5Y (neuroblastoma) | EC50: 3.68 μM |
| Hu et al., 2023 | Anti-inflammatory | RAW264.7 (macrophages) | Inhibition: 56.32% at 20 μM |
| Zuo et al., 2023 | Anticancer | HCT116 (colon cancer) | IC50: 3.19–8.90 μM |
These findings underscore the potential of this compound as a lead compound in drug development.
Q & A
Q. What are the optimal synthetic routes for preparing N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. Key steps include:
- Reductive amination : Use NaCNBH₃ in ethanol/CH₂Cl₂ to couple the piperazine and pyrazinecarboxamide precursors .
- Nucleophilic substitution : React 4-(2-hydroxyethyl)piperazine with a pyrazine-2-carboxamide derivative in DMF under reflux with K₂CO₃ (yield: ~85%) .
- Purification : Recrystallization from isopropanol or column chromatography improves purity .
- Critical factors : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature (reflux for faster kinetics), and stoichiometric control of amine/carbonyl precursors.
Q. How does the hydroxyethyl-piperazine moiety influence the compound’s physicochemical properties?
- Methodological Answer : The 2-hydroxyethyl group enhances water solubility via hydrogen bonding, as seen in structurally analogous buffers like HEPES (pKa ~7.5, effective pH 6.8–8.2) . Computational modeling (e.g., LogP calculations) predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility. X-ray crystallography of related piperazine-carboxamides reveals planar pyrazine rings and chair conformations in piperazine, stabilizing intermolecular interactions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition : Test HDAC inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives) and measure IC₅₀ values via fluorescence quenching .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) with [³H]spiperone, using HEK-293 cells expressing recombinant receptors .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyrazine or piperazine) affect the compound’s selectivity for HDAC isoforms?
- Methodological Answer :
- SAR Studies : Replace the pyrazine ring with quinazoline (electron-withdrawing groups reduce HDAC1/2 affinity) or introduce methyl groups on piperazine to enhance isoform selectivity (e.g., HDAC6 vs. HDAC8) .
- Crystallographic Analysis : Co-crystallize derivatives with HDAC isoforms to map binding pockets. For example, the pyrazine carboxamide group chelates Zn²⁺ in the catalytic site, while the hydroxyethyl-piperazine tail occupies surface grooves .
- Data Table :
| Substituent | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity Ratio (HDAC6/1) |
|---|---|---|---|
| -H | 120 | 450 | 3.75 |
| -CH₃ | 95 | 220 | 2.32 |
| -CF₃ | 200 | 85 | 0.43 |
Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) and assess oxidation sites .
- ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (logBB = -0.5), and hERG inhibition risk (IC₅₀ > 10 µM = low risk) .
- Metabolite ID : LC-MS/MS analysis of liver microsomal incubations identifies primary metabolites (e.g., hydroxylation at the piperazine ethylene group) .
Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant effects be resolved?
- Methodological Answer :
- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging (e.g., DPPH assay) or ROS generation (e.g., dichlorofluorescein assay) under varying pH/O₂ levels .
- Dose-Response Analysis : Pro-oxidant effects often emerge at high concentrations (>100 µM) due to redox cycling, while antioxidant activity dominates at lower doses .
- Cell-Based Validation : Compare oxidative stress markers (e.g., glutathione levels) in HepG2 cells treated with/without the compound and N-acetylcysteine (antioxidant control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
